Enhanced Lipophilicity Drives CNS Drug-Property Space Differentiation vs. 4-Methoxy Analog
The 4‑OCF₃ substituted indanamine exhibits significantly higher lipophilicity than the corresponding 4‑methoxy derivative. Computed partition coefficients (XLogP3) for the free‑base forms are 2.4 for 4‑(trifluoromethoxy)-2,3‑dihydro-1H‑inden‑1‑amine vs. 1.2 for 4‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑amine, a difference of +1.2 log units that translates to an approximately 16‑fold increase in octanol/water partitioning [1]. This positions the compound within the optimal CNS drug‑likeness window (logP 2–4) more effectively than the methoxy analogue.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.4 (free base, CID 122361121 parent) [1] |
| Comparator Or Baseline | 4‑Methoxy‑2,3‑dihydro‑1H‑inden‑1‑amine: XLogP3 = 1.2 (CID 3016741) [2] |
| Quantified Difference | ΔXLogP3 = +1.2 (~16‑fold increase in lipophilicity) |
| Conditions | PubChem XLogP3 3.0 calculation, free‑base forms; experimental validation via shake‑flask logD₇.₄ would provide direct comparability. |
Why This Matters
Procurement teams designing CNS‑penetrant libraries should select the 4‑OCF₃ variant over the 4‑OMe congener to deliberately elevate logP without introducing metabolically labile alkyl groups, directly impacting passive membrane permeability and P‑glycoprotein efflux ratio potential.
- [1] PubChem CID 122361121 parent compound, XLogP3 = 2.4, National Center for Biotechnology Information (2024). View Source
- [2] PubChem CID 3016741, 4-Methoxy-2,3-dihydro-1H-inden-1-amine, XLogP3 = 1.2, National Center for Biotechnology Information (2025). View Source
